Cas no 1785431-69-7 (Benzenepropanoic acid, 3-chloro-α,α-difluoro-)

1785431-69-7 structure
Nome do Produto:Benzenepropanoic acid, 3-chloro-α,α-difluoro-
N.o CAS:1785431-69-7
MF:C9H7ClF2O2
MW:220.600488901138
CID:5296042
Benzenepropanoic acid, 3-chloro-α,α-difluoro- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenepropanoic acid, 3-chloro-α,α-difluoro-
-
- Inchi: 1S/C9H7ClF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)
- Chave InChI: OULIDVOKXJNAIZ-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(Cl)C=1)C(F)(F)C(=O)O
Benzenepropanoic acid, 3-chloro-α,α-difluoro- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789504-2.5g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 2.5g |
$2464.0 | 2024-05-22 | |
1PlusChem | 1P00P9OU-2.5g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 2.5g |
$3108.00 | 2023-12-20 | |
1PlusChem | 1P00P9OU-5g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 5g |
$4568.00 | 2023-12-20 | |
1PlusChem | 1P00P9OU-10g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 10g |
$6743.00 | 2023-12-20 | |
1PlusChem | 1P00P9OU-50mg |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 50mg |
$412.00 | 2024-06-18 | |
Enamine | EN300-789504-0.5g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 0.5g |
$980.0 | 2024-05-22 | |
Enamine | EN300-789504-0.05g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 0.05g |
$293.0 | 2024-05-22 | |
Enamine | EN300-789504-1.0g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
Enamine | EN300-789504-0.1g |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 0.1g |
$437.0 | 2024-05-22 | |
1PlusChem | 1P00P9OU-250mg |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
1785431-69-7 | 95% | 250mg |
$832.00 | 2023-12-20 |
Benzenepropanoic acid, 3-chloro-α,α-difluoro- Literatura Relacionada
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
1785431-69-7 (Benzenepropanoic acid, 3-chloro-α,α-difluoro-) Produtos relacionados
- 2228531-25-5(tert-butyl 3-(5,5,5-trifluoro-4-oxopentyl)piperidine-1-carboxylate)
- 322724-26-5(C-(9-Ethyl-9H-carbazol-3-yl)-methylamine)
- 1340152-78-4(4-(Pyrrolidine-3-carbonyl)thiomorpholine)
- 2640822-09-7(3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile)
- 81741-28-8(tributyltetradecylphosphonium chloride)
- 2549027-79-2(2-{1-[(2-chloro-3-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine)
- 1339409-67-4(3-Piperidinecarboxamide, N,N,3-triethyl-)
- 890013-32-8(2-hydroxy(pyridin-4-yl)methyl-2,3-dihydro-1H-pyrrolizin-1-one)
- 63125-52-0(1,2,3,4-tetrahydronaphthalene-1,7-diamine)
- 1311745-77-3(Benzamide, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-)
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
